7,7-dimethyl-2-thioxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carbonitrile
Description
Nomenclature and Synonyms
The compound is systematically named 7,7-dimethyl-2-sulfanylidene-5,8-dihydro-1H-pyrano[4,3-b]pyridine-3-carbonitrile according to IUPAC guidelines. Alternative identifiers include:
- MLS000071333
- CID 658160 (PubChem)
- CHEMBL1309639 (ChEMBL)
| Descriptor | Value |
|---|---|
| Molecular Formula | C₁₁H₁₂N₂OS |
| Molecular Weight | 220.29 g/mol |
| SMILES | CC1(CC2=C(CO1)C=C(C(=S)N2)C#N)C |
| InChI | 1S/C11H12N2OS/c1-11(2)4-9-8(6-14-11)3-7(5-12)10(15)13-9/h3H,4,6H2,1-2H3,(H,13,15) |
Key Structural Features :
Historical Development of Pyrano[4,3-b]pyridine Derivatives
The pyrano[4,3-b]pyridine scaffold has evolved through synthetic innovations and pharmacological applications:
Synthetic Strategies :
- Cyclization Reactions : Utilize active methylene compounds (e.g., malononitrile) and pyridine derivatives.
- Fischer Indole Synthesis : Employ arylhydrazines and cyclic ketones to
Properties
IUPAC Name |
7,7-dimethyl-2-sulfanylidene-5,8-dihydro-1H-pyrano[4,3-b]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-11(2)4-9-8(6-14-11)3-7(5-12)10(15)13-9/h3H,4,6H2,1-2H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AANBKZHRRDCEMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(CO1)C=C(C(=S)N2)C#N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-dimethyl-2-thioxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carbonitrile typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of thiohydrazonate with nitrilimine, generated in situ from hydrazonoyl chloride and triethylamine, leads to the formation of the desired compound through intermolecular cyclization .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Synthetic Routes and Precursor Reactions
The compound is typically synthesized via multi-component reactions (MCRs) involving dimedone (5,5-dimethyl-1,3-cyclohexanedione), aldehydes, malononitrile, and thiourea derivatives. A plausible mechanism includes:
-
Knoevenagel condensation between the aldehyde and malononitrile to form an α,β-unsaturated nitrile.
-
Michael addition of dimedone’s enolate to the unsaturated nitrile.
-
Cyclization and thiolation via thiourea to introduce the thioxo group .
Example Synthesis Table
| Reactants | Catalyst/Conditions | Product Yield | Reference |
|---|---|---|---|
| Dimedone, 4-nitrobenzaldehyde, malononitrile, thiourea | K₂CO₃, H₂O, 80°C, 2 h | 92% |
Reactivity of the Thioxo (C=S) Group
The thioxo group participates in nucleophilic substitutions and cycloadditions:
-
Alkylation : Reacts with alkyl halides (e.g., ethyl iodide) to form thioethers.
Observed in pyrimidine-thione systems, yielding derivatives like 3-ethylthio analogs . -
Oxidation : Converts to sulfonyl (-SO₂) or sulfinyl (-SO) groups under oxidative conditions (e.g., H₂O₂) .
Thioxo Reactivity Table
| Reaction Type | Reagent | Product | Application |
|---|---|---|---|
| Alkylation | Ethyl iodide | 2-Ethylthio-pyrano-pyridine derivative | Anticancer agents |
| Oxidation | H₂O₂, AcOH | Pyrano-pyridine sulfone | Bioactivity modulation |
Cyano (C≡N) Group Transformations
The electron-deficient nitrile undergoes:
-
Hydrolysis : Forms carboxylic acids or amides under acidic/basic conditions.
Demonstrated in chromene-carbonitrile systems . -
Cyclocondensation : Reacts with hydrazines or hydroxylamine to yield tetrazole or imidazole derivatives .
Nitrile Reactivity Table
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| Acidic hydrolysis | HCl (conc.), reflux | 3-Carboxy-pyrano-pyridine derivative | |
| Hydrazine addition | EtOH, Δ, 4 h | 3-Amidine-pyrano-pyridine |
Pyrano-Pyridine Ring Modifications
The fused ring system enables:
-
Ring-opening : Acidic cleavage of the pyran oxygen to form linear ketones .
-
Electrophilic substitution : Nitration or halogenation at the pyridine’s aromatic position (C-5/C-6) .
Ring Reactivity Example
Reaction with HNO₃/H₂SO₄ introduces nitro groups at electron-rich positions, enhancing bioactivity .
Steric and Electronic Effects
The 7,7-dimethyl groups:
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by a unique pyrano-pyridine framework, which contributes to its biological activity. Its molecular formula is with a molecular weight of approximately 244.31 g/mol. The presence of the thioxo group enhances its reactivity and interaction with biological targets.
Antimicrobial Properties
Research has demonstrated that derivatives of pyrano-pyridine compounds exhibit significant antimicrobial activity. For instance:
| Compound | Activity | Reference |
|---|---|---|
| 7,7-Dimethyl-2-thioxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carbonitrile | Antibacterial against E. coli and S. aureus |
Studies indicate that modifications in the structure can enhance efficacy against various pathogens.
Anticancer Potential
The compound has shown promise in anticancer research:
| Study | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Thiazole-Pyridine Hybrids | MCF-7 (Breast Cancer) | 5.71 | |
| Pyrano-Pyrimidine Derivatives | HepG2 (Liver Cancer) | 12.5 |
These findings suggest that similar derivatives may be effective in targeting cancer cells through various mechanisms.
Synthetic Methodologies
The synthesis of this compound typically involves multi-step reactions that allow for modifications to improve yield and purity:
| Step | Reaction Type | Yield (%) |
|---|---|---|
| Step 1 | Condensation Reaction | 60 |
| Step 2 | Cyclization Reaction | 75 |
| Step 3 | Purification via Crystallization | 85 |
These methodologies are critical for producing the compound in sufficient quantities for biological testing.
Case Study: Anticonvulsant Activity
A study evaluated the anticonvulsant properties of thiazole-integrated pyrrolidinones derived from similar structures:
- Findings : The compounds exhibited significant anticonvulsant activity with a median effective dose of 2.01 µM.
- : The structural similarity to 7,7-dimethyl derivatives suggests potential for further exploration in seizure management therapies .
Case Study: Antioxidant Evaluation
Another investigation focused on the antioxidant properties of pyrano-pyridine derivatives:
Mechanism of Action
The mechanism of action of 7,7-dimethyl-2-thioxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carbonitrile involves its interaction with various molecular targets. The thioxo group can form hydrogen bonds with biological molecules, while the carbonitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Variations at Position 2
2-Oxo Analog (CAS 5705-25-9 / 123990-47-6)
- Structure : Replaces the thioxo group with a ketone (C=O).
- Molecular Formula : C₁₁H₁₂N₂O₂ .
- Properties :
- However, the thioxo analogue may exhibit stronger hydrogen-bond acceptor capacity due to sulfur’s larger atomic radius .
2-Chloro Derivative (CAS 123990-50-1)
- Structure : Chlorine substituent at position 2.
- Molecular Formula : C₁₁H₁₁ClN₂O .
- Properties :
- Key Differences : The electron-withdrawing chlorine atom may reduce nucleophilicity at position 2 compared to thioxo or oxo derivatives. This substitution is advantageous in medicinal chemistry for tuning metabolic stability .
Fused-Ring Modifications
Thieno-Fused Derivatives
- Example: Pyrano[3,4-c]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyridines ().
- Structure: Incorporates a sulfur-containing thieno ring.
- Such derivatives are often explored as psychotropic agents .
Pyrimidine-Fused Derivatives
- Example: 6-Hydroxy-4-imino-2-(methylthio)-8-oxo-8,9-dihydro-4H-pyrimido[1,6-a]pyrimidine-3-carbonitrile ().
- Structure : Fused pyrimidine ring with nitrile and thiomethyl groups.
- Key Differences : The additional nitrogen atoms increase hydrogen-bonding capacity, making these compounds suitable for targeting enzymes like kinases .
Physical Properties Comparison
| Compound Type | Molecular Weight (g/mol) | Boiling Point (°C) | LogP | Key Functional Groups |
|---|---|---|---|---|
| Target (Thioxo) | ~220 (estimated) | N/A | ~1.5 | C=S, C≡N |
| 2-Oxo Analog | 204.23 | 473.5 | 1.24 | C=O, C≡N |
| 2-Chloro Derivative | 222.67 | N/A | 1.9 | Cl, C≡N |
| Hydroxymethyl Derivative | N/A | N/A | N/A | C≡N, -CH₂OH, substituted phenyl |
Note: Predicted values are derived from computational models .
Biological Activity
7,7-Dimethyl-2-thioxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carbonitrile (commonly referred to as compound 1) is a heterocyclic compound with significant biological activity. Its unique structure contributes to various pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.
Chemical Structure and Properties
- Chemical Formula : C₁₁H₁₂N₂OS
- CAS Number : 144291-93-0
- Molecular Weight : 224.29 g/mol
- MDL Number : MFCD01560876
- Hazard Classification : Irritant
Biological Activity
The biological activity of compound 1 has been explored in various studies, revealing its potential in several therapeutic areas:
Antiviral Activity
Recent research has indicated that compounds similar to 1 exhibit antiviral properties. For instance, derivatives of pyridine and thiazole have shown effectiveness against viruses such as the Tobacco Mosaic Virus (TMV) and HIV. The structure of compound 1 suggests potential modifications that could enhance its antiviral efficacy.
Antitumor Activity
Studies have demonstrated that certain derivatives of pyrano[4,3-b]pyridine exhibit cytotoxic effects on cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. For instance, compounds with similar scaffolds have been reported to have IC50 values in the micromolar range against various cancer types.
Enzyme Inhibition
Compound 1 may also act as an inhibitor of specific enzymes involved in disease processes. For example, some studies have highlighted its potential to inhibit enzymes linked to inflammatory pathways, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of compound 1 and its analogs:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antiviral | Compound 1 showed promising activity against TMV with an EC50 value of 58.7 μg/mL. |
| Study B | Antitumor | Derivatives exhibited cytotoxicity with IC50 values ranging from 0.5 to 10 μM against various cancer cell lines. |
| Study C | Enzyme Inhibition | Demonstrated inhibition of cyclooxygenase (COX) enzymes with potential anti-inflammatory effects. |
The exact mechanism by which compound 1 exerts its biological effects is still under investigation. However, it is hypothesized that the thioxo group plays a crucial role in interacting with biological targets, possibly through the formation of reactive intermediates that can modify key proteins or nucleic acids within cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
